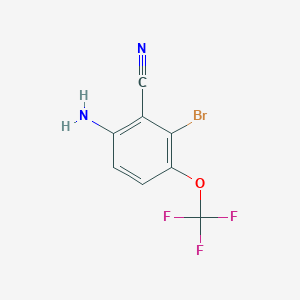
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF3N2O This compound is characterized by the presence of an amino group, a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.
化学反応の分析
Types of Reactions
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall effect .
類似化合物との比較
Similar Compounds
6-Amino-2-bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethoxy group.
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy): Another name for the same compound.
Uniqueness
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable for various applications in research and industry .
特性
分子式 |
C8H4BrF3N2O |
|---|---|
分子量 |
281.03 g/mol |
IUPAC名 |
6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4BrF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
InChIキー |
BFLLJXLAUSGXPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)C#N)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



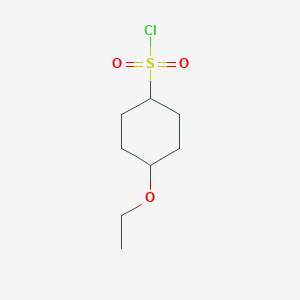
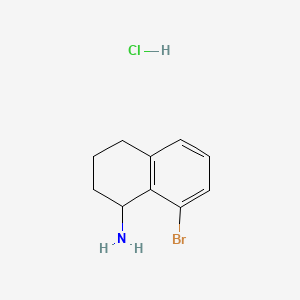
![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)
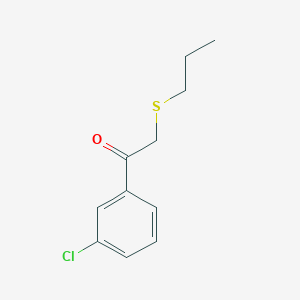
![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
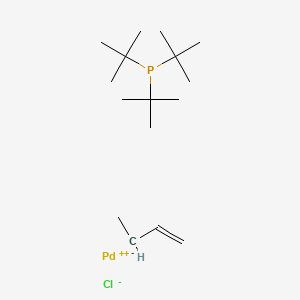

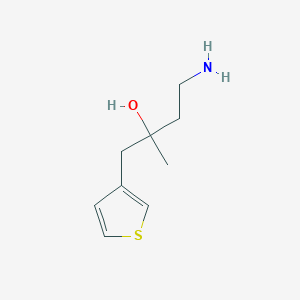
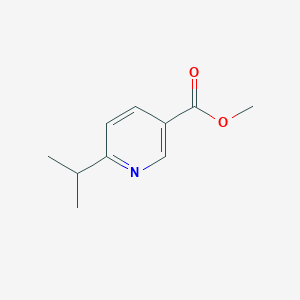
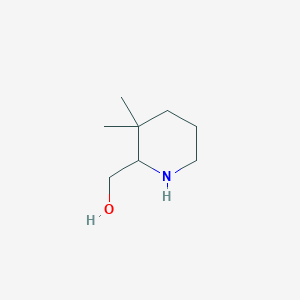
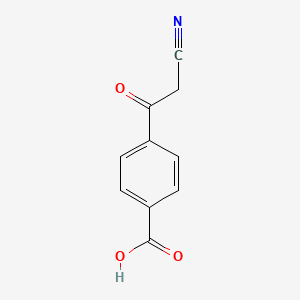
![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
